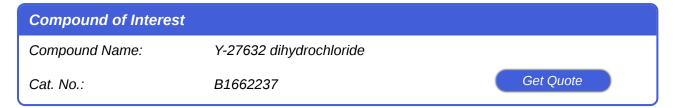


The ROCK Inhibitor Y-27632: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Exploration of the Discovery, Mechanism, and Application of a Cornerstone Research Tool

Discovered and developed by Welfide Corporation, Y-27632 is a pyridinyl-thiazole derivative that has become an indispensable tool for researchers investigating the Rho-associated coiled-coil containing protein kinase (ROCK) signaling pathway.[1] This technical guide provides a comprehensive overview of Y-27632, from its initial discovery and detailed mechanism of action to its synthesis, key experimental applications, and emerging therapeutic potential.

Core Properties and Mechanism of Action

Y-27632 is a potent, cell-permeable, and highly selective inhibitor of the ROCK family of serine/threonine kinases. It functions as an ATP-competitive inhibitor, binding to the catalytic site of both ROCK1 (p160ROCK) and ROCK2.[1][2][3] This competitive inhibition prevents the phosphorylation of downstream ROCK substrates, thereby modulating a wide array of cellular processes including actin cytoskeleton organization, cell adhesion and motility, smooth muscle contraction, and apoptosis.[2][3][4]

Kinase Selectivity Profile

The selectivity of Y-27632 for ROCK kinases over other related kinases is a key attribute that underpins its utility as a research tool. The following table summarizes the inhibitory activity of Y-27632 against a panel of kinases.



Kinase	Ki (nM)	IC50 (μM)	Reference
ROCK1	140 - 220	-	[4][5]
ROCK2	300	-	[5]
Protein Kinase C (PKC)	-	>25	[4]
cAMP-dependent Protein Kinase (PKA)	-	>25	[4]
Myosin Light Chain Kinase (MLCK)	-	>250	[4]
Citron Kinase	>30x higher than ROCK	-	[3]
Protein Kinase N (PKN)	>30x higher than ROCK	-	[3]

Table 1: Kinase Inhibitory Profile of Y-27632. This table presents the reported Ki and IC50 values of Y-27632 for various kinases, demonstrating its high selectivity for the ROCK family.

Discovery and Development

The seminal discovery of Y-27632 was first reported in a 1997 Nature publication by Uehata and colleagues.[1] Their research identified Y-27632 as a potent inhibitor of the Ca2+ sensitization of smooth muscle, a process mediated by the Rho/ROCK pathway. This discovery opened up new avenues for investigating the physiological and pathological roles of ROCK signaling.

Synthesis

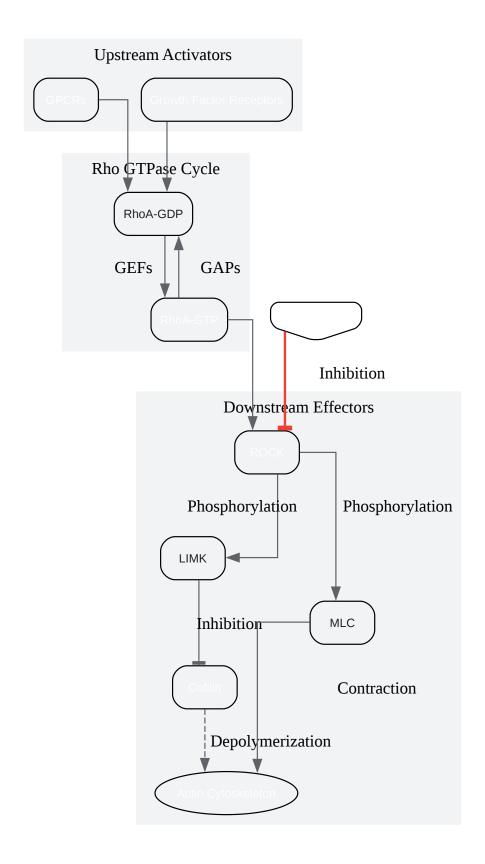
The synthesis of Y-27632 has been described in several publications. A practical and scalable seven-step synthesis starting from commercially available (R)-1-phenylethylamine has been reported, with an overall yield of 45%.[6][7][8][9] This synthesis involves key steps such as N-acylation, Friedel-Crafts acylation, haloform reaction, and catalytic hydrogenation.[8] The development of efficient synthetic routes has been crucial for making Y-27632 widely available for research purposes.



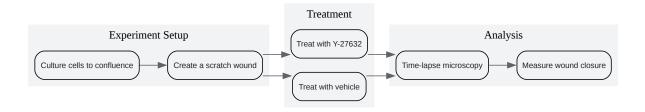
Signaling Pathways and Experimental Workflows

The inhibitory action of Y-27632 on ROCK has profound effects on downstream signaling cascades. A simplified representation of the Rho/ROCK pathway and the point of inhibition by Y-27632 is depicted below.









Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Calcium sensitization of smooth muscle mediated by a Rho-associated protein kinase in hypertension PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacological properties of Y-27632, a specific inhibitor of rho-associated kinases -PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. selleckchem.com [selleckchem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. A practical synthesis of Rho-Kinase inhibitor Y-27632 and fluoro derivatives and their evaluation in human pluripotent stem cells PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [The ROCK Inhibitor Y-27632: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1662237#discovery-and-development-of-y-27632]



Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com